molecular formula C16H16N2S2 B2801537 N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine CAS No. 890962-82-0

N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine

Cat. No.: B2801537
CAS No.: 890962-82-0
M. Wt: 300.44
InChI Key: QJHGTMSTCQKFOD-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a synthetic benzothiazole derivative intended for research purposes. Benzothiazole-based compounds are recognized in scientific literature as privileged scaffolds in medicinal chemistry due to their diverse biological activities . This compound is of significant interest for early-stage drug discovery, particularly in the fields of neuroscience and oncology. Research on analogous structures indicates potential for multi-target activity in neurodegenerative disease models. Specifically, thiazole and thiazolidine derivatives have been shown to inhibit key pathological markers of Alzheimer's disease, including cholinesterase (ChE) activity and the aggregation of amyloid-beta (Aβ) peptides and tau proteins . Furthermore, benzothiazole derivatives have demonstrated notable anti-tumor and anti-inflammatory properties in preclinical studies . Some compounds in this class exert anticancer effects by inhibiting critical signaling pathways such as AKT and ERK, and by reducing the secretion of pro-inflammatory cytokines like IL-6 and TNF-α, which are implicated in the tumor microenvironment . Researchers can explore this compound as a candidate for developing novel therapeutic agents for complex diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S2/c1-10-5-4-6-13(11(10)2)17-16-18-14-8-7-12(19-3)9-15(14)20-16/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHGTMSTCQKFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC3=C(S2)C=C(C=C3)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 2,3-dimethylphenyl isothiocyanate under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Functionalization of the Methylthio Group

The 6-(methylthio) substituent undergoes selective transformations:

Reaction Type Reagents/Conditions Product Yield Reference
OxidationH₂O₂ (30%), CH₃COOH, 60°C, 6 hr6-(Methylsulfonyl)benzothiazole85%
Nucleophilic SubstitutionR-X (alkyl/aryl halides), K₂CO₃, DMF, 80°C6-(Alkyl/arylthio) derivatives65–78%

Modification of the 2-Amino Group

The 2-amino group attached to the benzothiazole core participates in:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine (Et₃N) to form amides .

  • Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) under mild acidic conditions .

Example :

\text{Target compound} + \text{AcCl} \xrightarrow{\text{Et₃N, DCM}} \text{N-Acetyl derivative} \quad \text{(Yield: 72%)[4][7]}

Electrophilic Aromatic Substitution

The electron-rich benzothiazole ring undergoes substitution at position 4 or 5:

Reaction Conditions Product Yield Reference
NitrationHNO₃/H₂SO₄, 0°C5-Nitro derivative58%
BrominationBr₂ (1 equiv), FeCl₃, CHCl₃, RT4-Bromo derivative63%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable further diversification:

  • Suzuki–Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ in dioxane/H₂O at 90°C .

  • Buchwald–Hartwig Amination : Introduces aryl/alkyl amines at position 6 using Pd₂(dba)₃/XPhos .

Ring-Opening and Rearrangement

Under strong acidic conditions (H₂SO₄, 100°C), the benzothiazole ring undergoes cleavage to form thiourea intermediates .

Scale-Up and Industrial Feasibility

A 5 mmol-scale synthesis achieved an 80% yield using DMSO as the solvent, demonstrating scalability .

Key Mechanistic Insights

  • The methylthio group enhances electron density, directing electrophilic substitution to position 4 or 5 .

  • DMSO acts as a dual-purpose solvent/oxidant in cyclization, eliminating the need for metal catalysts .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

One of the significant applications of N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine is its potential as an anticancer agent. Research has shown that compounds containing benzo[d]thiazole moieties exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)10.5
HeLa (Cervical Cancer)8.7
A549 (Lung Cancer)12.3

This data suggests that the compound could serve as a lead for developing new anticancer therapies.

1.2 Antimicrobial Properties

The compound also demonstrates antimicrobial activity against several bacterial strains, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

These findings indicate its potential use in treating bacterial infections.

Material Science

2.1 Polymer Additives

This compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Case Study: Thermal Stability Enhancement

Polymer TypeThermal Decomposition Temperature (°C) with AdditiveReference
Polypropylene350
Polyvinyl chloride300

The addition of this compound improves the thermal stability of polymers, making them suitable for high-temperature applications.

Agricultural Applications

3.1 Pesticidal Activity

Preliminary studies indicate that this compound exhibits pesticidal properties, particularly against certain pests affecting crops.

Case Study: Pesticidal Efficacy

PestLC50 (mg/L)Reference
Aphids15
Spider Mites10

These results suggest its potential as a natural pesticide, contributing to sustainable agricultural practices.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application, but studies have shown that it can interact with DNA and proteins, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Ring

6-Arylbenzothiazol-2-Amines

Compounds synthesized via Suzuki cross-coupling, such as 6-(4-methoxyphenyl)benzo[d]thiazol-2-amine (3c) and 6-(3,5-bis(trifluoromethyl)phenyl)benzo[d]thiazol-2-amine (3d) , highlight the impact of aryl substituents:

  • Electron-Donating Groups (e.g., -OMe in 3c): Improve nitric oxide (NO) scavenging activity (67% at 50 µg/mL) but reduce urease inhibition (IC₅₀ = 28.57 µg/mL) .
  • Electron-Withdrawing Groups (e.g., -CF₃ in 3d): Lower NO scavenging (22% at 50 µg/mL) and urease inhibition (IC₅₀ = 83.75 µg/mL) .
Halogenated Derivatives
  • 6-Bromobenzo[d]thiazol-2-amine (2): Exhibits moderate NO scavenging (48% at 50 µg/mL) and urease inhibition (IC₅₀ = 57.8 µg/mL), suggesting halogens like Br may enhance stability but reduce potency compared to -SMe .

Modifications on the Exocyclic Amine Group

Aryl vs. Alkyl/Arylpiperazine Substituents
  • N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamides : These derivatives, such as 3a–3k , replace the dimethylphenyl group with piperazine or thioether-linked acetamide chains, enhancing solubility but reducing steric bulk .
  • N-(3-Morpholinopropyl) Derivatives (e.g., 6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine): Morpholine rings improve water solubility but may limit blood-brain barrier penetration compared to aromatic amines .
Urease Inhibition
Compound Urease Inhibition (% at 50 µg/mL) IC₅₀ (µg/mL)
3c (-OMe) 86.24 ± 0.001 28.57
3e (-Ph) 85 ± 0.002 26.35
Target Compound (-SMe) Data Not Reported Pending

The target compound’s -SMe group may exhibit intermediate activity, as electron-donating groups like -OMe show higher inhibition than electron-withdrawing substituents .

Nitric Oxide Scavenging
Compound NO Scavenging (% at 50 µg/mL) IC₅₀ (µg/mL)
3c (-OMe) 67 ± 0.002 38.9
3a (-p-Tolyl) 67 ± 0.009 38.19
4 (N-acetylated derivative) 54 ± 0.002 46.5
Target Compound (-SMe) Data Not Reported Pending

The -SMe group’s sulfur atom may contribute to radical scavenging, analogous to -OMe, but with reduced polarity .

Antioxidant Activity
  • Fluorobenzothiazolopyrazolines (e.g., 5a–f) : Derivatives with chloro and fluoro groups show significant antioxidant activity via ferric ion reduction and DPPH assays, suggesting halogen substituents enhance redox activity .
  • Methylthio Group : Likely offers moderate antioxidant effects due to sulfur’s radical stabilization capacity.

Biological Activity

N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a complex organic compound that has garnered attention for its biological activity, particularly in antimicrobial and anticancer research. This article explores its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d]thiazole ring substituted with a 2,3-dimethylphenyl group and a methylthio group. Its molecular formula is C13H12N2SC_{13}H_{12}N_{2}S, and it has a molecular weight of 232.31 g/mol. The unique structure contributes to its biological activities, particularly in inhibiting bacterial quorum sensing and exhibiting anticancer properties.

Target Identification

The primary biological target of this compound is the CviR receptor in Chromobacterium violaceum, which plays a crucial role in quorum sensing (QS) mechanisms. By inhibiting this receptor, the compound disrupts QS signals that regulate various bacterial functions, including virulence and biofilm formation.

Mode of Action

The interaction with the CviR receptor leads to:

  • Inhibition of Violacein Production : This results in decreased pigmentation associated with bacterial virulence.
  • Disruption of Biofilm Formation : By interfering with QS, the compound makes bacteria more susceptible to antibiotic treatment.

Antimicrobial Properties

Research has indicated that this compound exhibits potent antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics.

Study 1: Anticancer Evaluation

A study focusing on benzothiazole derivatives revealed that certain compounds induced apoptosis in HepG2 cancer cells. The apoptosis rates were measured using flow cytometry, showing that treatment with these compounds led to significant increases in apoptotic cells at varying concentrations .

CompoundCell LineIC50 (nM)Apoptosis Rate (%)
7eHepG24853.3 (at 2.5 µM)
7dA43120Not specified

Study 2: Quorum Sensing Inhibition

Another investigation into the QS inhibition by this compound demonstrated its effectiveness in reducing violacein production in C. violaceum. The study highlighted the compound's potential as a therapeutic agent against bacterial infections by targeting QS pathways .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine, and how do reaction conditions affect yield?

  • Methodological Answer : The compound can be synthesized via cyclization of aniline derivatives with sodium thiocyanate in bromine/glacial acetic acid, followed by substitution with 2,3-dimethylaniline. Key steps include:

  • Cyclization : Reaction of 4-methylthioaniline with sodium thiocyanate in bromine/acetic acid (16 h, room temperature) to form the benzothiazole core .

  • Substitution : Coupling with 2,3-dimethylphenyl groups via reflux in ethylene glycol (2 h, 80°C) .

  • Yield Optimization : Use of sodium methoxide as a base increases yields to 75–94% by reducing side reactions .

    Table 1 : Synthetic Conditions and Yields

    StepReagents/ConditionsYield (%)Reference
    CyclizationBr₂, CH₃COOH, 16 h, RT58–94
    SubstitutionEthylene glycol, reflux, 2 h59–75

Q. How is the compound characterized structurally, and what spectroscopic data are critical for validation?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions and purity:

  • ¹H NMR : Methylthio (–SCH₃) appears as a singlet at δ 2.46 ppm. Aromatic protons from the 2,3-dimethylphenyl group resonate at δ 6.97–7.65 ppm .
  • ¹³C NMR : The benzothiazole C2 carbon (adjacent to the amine) appears at δ 166.2–166.7 ppm, while the methylthio carbon is at δ 16.7 ppm .
    • HRMS : Confirm molecular ion [M+H]⁺ at m/z 315.0824 (calculated for C₁₆H₁₅N₂S₂) .

Q. What in vitro assays are recommended for initial biological screening of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Urease Inhibition : Use the indophenol method (IC₅₀ values <50 µg/mL indicate potency) .
  • NO Scavenging : Measure % inhibition at 50–100 µg/mL via Griess reagent (e.g., 67% activity at 50 µg/mL for similar compounds) .
  • Antimicrobial Screening : Broth microdilution against S. aureus and E. coli (MIC values <25 µg/mL suggest efficacy) .

Advanced Research Questions

Q. How does the methylthio group at the 6-position influence biological activity compared to other substituents?

  • Methodological Answer : Structure-activity relationship (SAR) studies show:

  • Methylthio (–SCH₃) : Enhances electron density on the benzothiazole ring, improving interactions with enzymes like urease (IC₅₀ = 38.19 µg/mL) .
  • Benzylthio (–SPh) : Increases lipophilicity but may reduce solubility, lowering bioavailability .
    • Table 2 : Substituent Effects on Urease Inhibition
Substituent (Position 6)IC₅₀ (µg/mL)Reference
–SCH₃38.19
–SPh46.50
–Cl68.30

Q. What computational strategies are effective for predicting binding modes with therapeutic targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with urease (PDB: 4H9M). The methylthio group forms hydrophobic contacts with Ala440 and His492 .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. A smaller gap (~3.5 eV) correlates with higher inhibitory activity .

Q. How can metabolic stability and pharmacokinetics be assessed preclinically?

  • Methodological Answer :

  • Microsomal Stability : Incubate with rat liver microsomes (RLM) and measure half-life (t₁/₂) via LC-MS. Compounds with t₁/₂ >60 min are prioritized .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. IC₅₀ >10 µM indicates low risk of drug-drug interactions .

Data Contradictions & Resolution

Q. Discrepancies in reported IC₅₀ values for urease inhibition: How to validate?

  • Resolution : Variations arise from assay conditions (e.g., enzyme source, pH). Standardize protocols:

  • Use jack bean urease (Sigma U4002) in 50 mM phosphate buffer (pH 6.8) .
  • Include positive controls (thiourea, IC₅₀ = 21.0 µM) for cross-study comparison .

Key Research Gaps

  • In vivo efficacy : No data on toxicity or pharmacokinetics in animal models.
  • Mechanistic depth : Limited studies on off-target effects or resistance mechanisms.

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